molecular formula C12H17BFNO2 B1290477 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 863578-24-9

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1290477
M. Wt: 237.08 g/mol
InChI Key: RLUKWTHMONYTKG-UHFFFAOYSA-N
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Description

The compound "4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline" is a derivative of aniline, which is a well-known compound in organic chemistry due to its versatility in chemical reactions and its role as a building block in the synthesis of various materials. Aniline derivatives are widely studied for their potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of aniline derivatives often involves the functionalization of the aniline ring with various substituents to achieve desired properties. For example, the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, an intermediate for the antitumor agent nilotinib, was achieved through a multi-step process starting from 3,5-dinitro-1-trifluoromethylbenzene, with an overall yield of about 50% . Similarly, the synthesis of 4-fluoro-N-(2-pyridiylmethylene)-aniline Schiff base and its Ru(II) complex involved the formation of a Schiff base ligand, which was characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of aniline derivatives can be significantly altered by the introduction of substituents, which can affect the electronic and steric properties of the molecule. For instance, the study of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole provided insights into the structure of the compound through spectroscopic methods and X-ray diffraction, complemented by density functional theory (DFT) calculations . Theoretical studies, such as the one on 3-chloro-4-fluoro-aniline, also contribute to understanding the structural and spectroscopic properties of aniline derivatives using computational methods .

Chemical Reactions Analysis

Aniline derivatives participate in a variety of chemical reactions, which can be influenced by the nature of the substituents on the aniline ring. For example, the reactions of 2,2-difluoro-4-methylnaphtho[1,2-e]-1,3,2-dioxaborin with carbonyl compounds and aniline resulted in the formation of colored ethylenic derivatives and oxazaborins, respectively . The presence of fluorine atoms can also affect the reactivity of aniline derivatives, as seen in the study of 2-fluoro-4,4,5,5-tetramethyl-1,3-dioxolane, which was used to determine rate constants for ion pair formations .

Physical and Chemical Properties Analysis

The physical and chemical properties of aniline derivatives are closely related to their molecular structure. The introduction of fluorine atoms, for example, can alter the vibrational spectra and electronic properties of the molecule, as demonstrated in the vibrational analysis of various fluorinated aniline compounds . The far-infrared gas spectra of aniline and 4-fluoroaniline revealed changes in the barriers to inversion and internal rotation of the NH2 group upon fluorine substitution . These studies highlight the importance of substituents in determining the properties of aniline derivatives.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Crystal Structure Studies: The compound and its derivatives have been synthesized and analyzed for their crystal structure using spectroscopy and X-ray diffraction. These analyses provide insights into their molecular structures and vibrational properties, contributing to a deeper understanding of their physical and chemical characteristics (Wu et al., 2021).

Applications in Sensing Technologies

  • Fluorescence Probes for Hydrogen Peroxide Detection: Derivatives of the compound have been utilized in the synthesis of boronate ester fluorescence probes. These probes show potential in detecting hydrogen peroxide, a crucial compound in various chemical and biological processes, demonstrating an "Off–On" fluorescence response (Lampard et al., 2018).
  • Explosive Detection via Organic Thin-Film Fluorescence Probes: The compound has been used to enhance the sensing performance of borate to hydrogen peroxide vapor, a key indicator in peroxide-based explosives. This application showcases its potential in security and surveillance (Fu et al., 2016).

Role in Energy and Material Science

  • Electrolyte Additives for Fluoride Shuttle Batteries: A derivative of this compound has been explored as an electrolyte additive in fluoride shuttle batteries, indicating its relevance in advanced battery technology and energy storage (Kucuk & Abe, 2020).
  • Hole Transporting Materials for Perovskite Solar Cells: The compound has been incorporated into small-molecule arylamine derivatives for use in perovskite solar cells. These materials contribute to improved stability and efficiency in solar energy conversion (Liu et al., 2016).

Advancements in Polymer Chemistry

  • Development of New Electrochromic Polymers: The compound has been employed in the synthesis of new electrochromic polymers, indicating its utility in developing advanced materials with potential applications in smart windows and display technologies (Beaupré et al., 2006).

Pharmaceutical Research

  • Anticancer Properties: While avoiding specific details on drug use and dosage, it's worth noting that derivatives of this compound have been examined for their anticancer properties, particularly in the context of platinum complexes used in chemotherapy (St-Coeur et al., 2017).

properties

IUPAC Name

4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO2/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7H,15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLUKWTHMONYTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631045
Record name 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

863578-24-9
Record name 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863578-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
KS Håheim, E Lindbäck, KN Tan, M Albrigtsen… - Molecules, 2021 - mdpi.com
A series of novel quinoline-based tetracyclic ring-systems were synthesized and evaluated in vitro for their antiplasmodial, antiproliferative and antimicrobial activities. The novel …
Number of citations: 6 www.mdpi.com

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